



# 3-cyano-N-methylbenzenesulfonamide CAS number and molecular weight

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Compound of Interest

3-cyano-Nmethylbenzenesulfonamide

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# In-Depth Technical Guide: 3-cyano-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-cyano-N-methylbenzenesulfonamide**, a chemical compound of interest in medicinal chemistry and drug discovery. This document summarizes its chemical properties and provides context on the broader class of benzenesulfonamides.

# **Core Compound Data**

A clear understanding of the fundamental properties of **3-cyano-N-methylbenzenesulfonamide** is essential for any research or development application. The key identifiers and molecular characteristics are summarized in the table below.

Property	Value
CAS Number	56542-62-2[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S
Molecular Weight	196.23 g/mol [2]



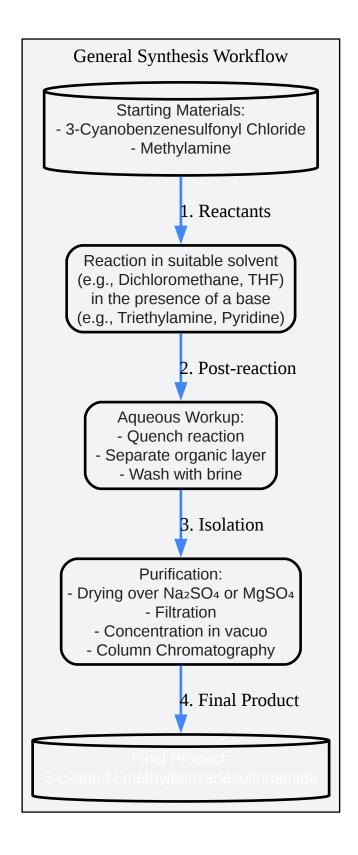
# **Synthesis and Experimental Context**

While specific, detailed experimental protocols for the synthesis of **3-cyano-N-methylbenzenesulfonamide** (CAS 56542-62-2) are not readily available in the public domain, the synthesis of related benzenesulfonamide derivatives is well-documented. These methods can provide a foundational understanding for researchers aiming to synthesize this specific compound.

Generally, the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with an appropriate amine. In the case of **3-cyano-N-methylbenzenesulfonamide**, this would likely involve the reaction of 3-cyanobenzenesulfonyl chloride with methylamine.

A generalized experimental workflow for the synthesis of similar compounds is presented below.





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A generalized workflow for the synthesis of N-substituted benzenesulfonamides.

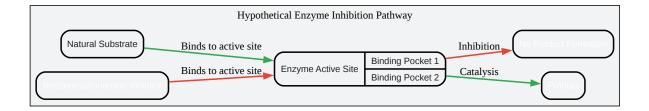


### **Biological Activity and Potential Signaling Pathways**

The biological activity of **3-cyano-N-methylbenzenesulfonamide** has not been extensively characterized in publicly available literature. However, the benzenesulfonamide scaffold is a well-established pharmacophore present in a wide range of clinically approved drugs and investigational compounds. Derivatives of benzenesulfonamide have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

For instance, studies on other cyano-benzenesulfonamide derivatives have explored their potential as inhibitors of enzymes such as dihydrofolate reductase, which is a key target in cancer chemotherapy. The general mechanism for such inhibition often involves the sulfonamide moiety interacting with the active site of the enzyme, leading to a disruption of its catalytic activity.

The potential interaction of a benzenesulfonamide-based inhibitor with an enzyme active site can be conceptualized as follows:



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A conceptual diagram of competitive enzyme inhibition.

Given the lack of specific data for **3-cyano-N-methylbenzenesulfonamide**, researchers are encouraged to perform initial screenings to determine its biological activity profile. Standard assays could include:



- Antimicrobial Susceptibility Testing: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.
- Cytotoxicity Assays: To determine its effect on the viability of various cancer cell lines.
- Enzyme Inhibition Assays: To screen for inhibitory activity against a range of therapeutically relevant enzymes.

#### Conclusion

**3-cyano-N-methylbenzenesulfonamide** represents a chemical entity with potential for further investigation in the field of drug discovery. While specific biological data for this compound is limited, the broader class of benzenesulfonamides is rich in pharmacological activity. The information and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers and scientists interested in exploring the therapeutic potential of this and related compounds. Further experimental work is necessary to elucidate its specific mechanism of action and to identify any relevant signaling pathways it may modulate.

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### References

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